molecular formula C9H20O4Si2 B098957 Bis(trimethylsilyl) malonate CAS No. 18457-04-0

Bis(trimethylsilyl) malonate

Cat. No.: B098957
CAS No.: 18457-04-0
M. Wt: 248.42 g/mol
InChI Key: ATCKJLDGNXGLAO-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) malonate is an organosilicon compound with the molecular formula C9H20O4Si2. It is commonly used as a precursor in various chemical reactions and industrial applications. The compound is characterized by its clear, colorless to straw-colored liquid appearance and is known for its role in metal-organic chemical vapor deposition (MOCVD) processes .

Mechanism of Action

Target of Action

Bis(trimethylsilyl) malonate is primarily used as a precursor for metal-organic chemical vapor deposition (MOCVD) of HfO2 and ZrO2 thin films . These thin films are the primary targets of the compound and play a crucial role in various applications, including microelectronics and protective coatings.

Mode of Action

The compound interacts with its targets through a process known as acylation. It undergoes an acylation reaction with acid chlorides and acyl carbonates in the presence of triethylamine and magnesium or lithium salts . This interaction results in the formation of β-keto acids or methyl ketones .

Biochemical Pathways

The acylation reaction that this compound undergoes is part of a broader biochemical pathway involving the synthesis of β-keto acids or methyl ketones . These compounds can have various downstream effects, depending on their specific structures and the context in which they are produced.

Result of Action

The result of this compound’s action is the formation of HfO2 and ZrO2 thin films . These films have various applications in industries such as microelectronics, where they can serve as high-k dielectrics in metal-oxide-semiconductor field-effect transistors (MOSFETs).

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions under which the MOCVD process is carried out can affect the quality of the resulting thin films . Additionally, the compound is classified as a flammable liquid, suggesting that it should be handled and stored carefully to prevent accidents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl) malonate can be synthesized through the reaction of malonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Bis(trimethylsilyl) malonate undergoes various chemical reactions, including acylation, cyclocondensation, and decarboxylation. It reacts with acid chlorides and acyl carbonates in the presence of triethylamine and magnesium or lithium salts to form β-keto acids or methyl ketones .

Common Reagents and Conditions:

    Acylation: Acid chlorides, triethylamine, magnesium or lithium salts.

    Cyclocondensation: Various cyclocondensation agents.

    Decarboxylation: Heat and specific catalysts.

Major Products:

  • β-Keto acids
  • Methyl ketones

Scientific Research Applications

Bis(trimethylsilyl) malonate is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

  • Dimethyl malonate
  • Diethyl malonate
  • Trimethyl borate

Comparison: Bis(trimethylsilyl) malonate is unique due to its trimethylsilyl groups, which provide steric protection and enhance its reactivity in specific chemical reactions. Unlike dimethyl and diethyl malonate, this compound is more suitable for MOCVD processes and the synthesis of β-keto acids and methyl ketones .

Properties

IUPAC Name

bis(trimethylsilyl) propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4Si2/c1-14(2,3)12-8(10)7-9(11)13-15(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCKJLDGNXGLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171590
Record name Bis(trimethylsilyl) malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18457-04-0
Record name Propanedioic acid, 1,3-bis(trimethylsilyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18457-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(trimethylsilyl) malonate
Source ChemIDplus
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Record name Bis(trimethylsilyl) malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trimethylsilyl) malonate
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Record name BIS(TRIMETHYLSILYL) MALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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